molecular formula C11H10N4OS B2915917 6-Cyclopropyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2380101-23-3

6-Cyclopropyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2915917
CAS No.: 2380101-23-3
M. Wt: 246.29
InChI Key: VKGUTIDOKWAKGU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropyl group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an appropriate aldehyde under specific conditions. For example, the reaction can be carried out in isopropyl alcohol at 20°C under ultrasonic activation . The resulting intermediate can then be further reacted with cyclopropylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

6-Cyclopropyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific combination of a cyclopropyl group, thiazole ring, and pyrimidine ring. This unique structure may confer distinct biological activities and properties compared to other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

6-cyclopropyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c16-10(15-11-12-3-4-17-11)9-5-8(7-1-2-7)13-6-14-9/h3-7H,1-2H2,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGUTIDOKWAKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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